Ethyl 2-formylnicotinate
Overview
Description
Ethyl 2-formylnicotinate is a versatile organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is a useful intermediate and a versatile building block in organic synthesis, often employed in the preparation of complex organic molecules . This compound is not an approved drug but has shown potential in various research applications, including cancer treatment .
Mechanism of Action
Biochemical Pathways
It’s known that nicotine, a related compound, is metabolized through several pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway)
Result of Action
It’s known that related compounds, such as etofylline nicotinate, cause vasodilation and relaxation of smooth muscle
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound. For instance, Ethyl 2-formylnicotinate should be stored in an inert atmosphere at 2-8°C for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a derivative of nicotinic acid, which plays a crucial role in various biochemical reactions . Nicotinic acid is a key component of NAD and NADP, two coenzymes involved in numerous metabolic reactions . Therefore, it is plausible that Ethyl 2-formylnicotinate may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism, impacting cell signaling pathways, and affecting gene expression .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have stable properties over time .
Dosage Effects in Animal Models
Similar compounds have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
As a derivative of nicotinic acid, it may be involved in similar metabolic pathways, including those involving enzymes or cofactors .
Transport and Distribution
Similar compounds have been shown to be transported and distributed within cells via specific transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to localize in specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formylnicotinate can be synthesized through various methods. One common approach involves the reaction of ethyl nicotinate with formic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formylnicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Ethyl 2-carboxynicotinate.
Reduction: Ethyl 2-hydroxymethylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Although not an approved drug, it has shown promise in preclinical studies for cancer treatment.
Industry: It is employed in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Ethyl 2-formylnicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the formyl group, making it less reactive in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.
Ethyl 2-carboxynicotinate: The oxidized form of this compound, with a carboxylic acid group instead of a formyl group.
Uniqueness: The presence of the formyl group in this compound provides unique reactivity, making it a valuable intermediate in organic synthesis. Its potential biological activities further enhance its significance in research .
Properties
IUPAC Name |
ethyl 2-formylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTNTHAZMFWQDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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